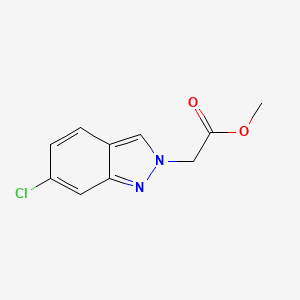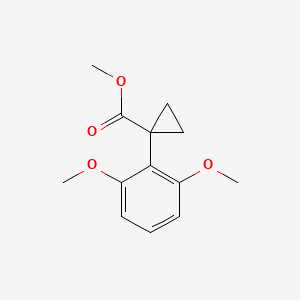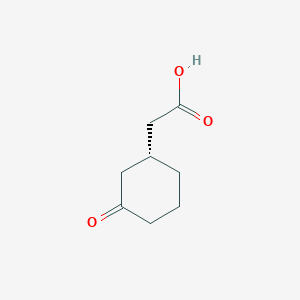
(R)-2-(3-Oxocyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-Oxocyclohexyl)acetic acid: is an organic compound characterized by a cyclohexyl ring with a ketone group at the third position and an acetic acid moiety attached to the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Oxocyclohexyl)acetic acid typically involves the following steps:
Cyclohexanone Formation: The starting material, cyclohexane, undergoes oxidation to form cyclohexanone.
Ketone Functionalization: Cyclohexanone is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(3-Oxocyclohexyl)acetic acid may involve large-scale oxidation and acylation processes, followed by chiral resolution techniques to ensure the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ®-2-(3-Oxocyclohexyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: ®-2-(3-Oxocyclohexyl)acetic acid serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of ®-2-(3-Oxocyclohexyl)acetic acid involves its interaction with specific enzymes or receptors in biological systems. The ketone group can form hydrogen bonds with active site residues, while the acetic acid moiety can participate in ionic interactions, leading to inhibition or activation of the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: Shares the cyclohexyl ring structure but lacks the acetic acid moiety.
2-Oxocyclohexylacetic acid: Similar structure but without the chiral center.
3-Oxocyclohexylpropionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness: ®-2-(3-Oxocyclohexyl)acetic acid is unique due to its chiral center and the presence of both a ketone and an acetic acid moiety, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-[(1R)-3-oxocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
RYTWPAUCABOYJP-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@H](CC(=O)C1)CC(=O)O |
Kanonische SMILES |
C1CC(CC(=O)C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


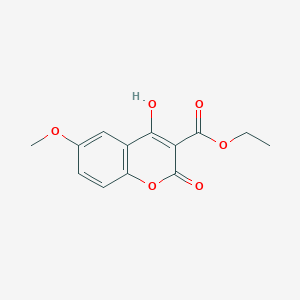
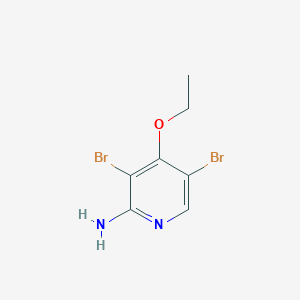

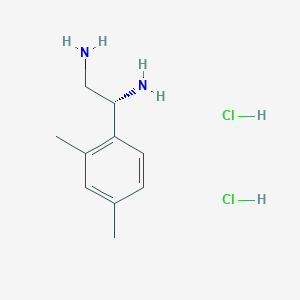
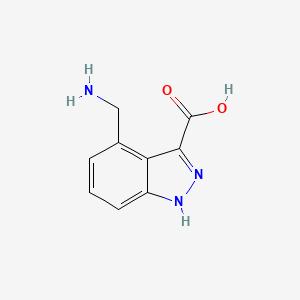
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)

![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
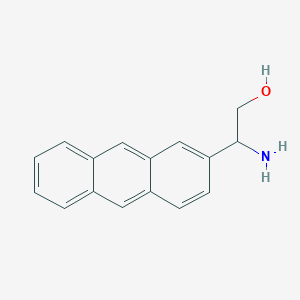
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
